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For Immediate Release

VANCOUVER, B.C. and BOSTON, MA — October 31, 2025 — This guide provides a
comprehensive comparison of the preclinical efficacy of Azetukalner (formerly XEN1101), a
novel Kv7 potassium channel opener, against established anti-seizure medications (ASMs).
The data presented herein is intended for researchers, scientists, and drug development
professionals to facilitate an objective evaluation of Azetukalner's potential in the landscape of
epilepsy treatment.

Azetukalner is a next-generation, potent, and selective opener of Kv7.2/7.3 potassium
channels, which play a crucial role in regulating neuronal excitability. By enhancing the activity
of these channels, Azetukalner helps to stabilize nerve cell membranes and reduce the
likelihood of the excessive, synchronized firing that leads to seizures. This mechanism of action
offers a distinct therapeutic approach compared to many existing ASMs.

Executive Summary of Preclinical Performance

Preclinical studies in well-established rodent models of epilepsy demonstrate Azetukalner's
robust anti-seizure activity. The following tables summarize the median effective dose (ED50)
of Azetukalner and comparator ASMs required to protect against seizures in the maximal
electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models. The MES model is
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considered predictive of efficacy against generalized tonic-clonic seizures, while the PTZ model
is indicative of efficacy against myoclonic and absence seizures.

Table 1: Comparative Efficacy in the Maximal

| hock (MES) Sei lel in Mi

Compound ED50 (mgl/kg) Mechanism of Action
Kv7.2/7.3 Potassium Channel
Azetukalner (XEN1101) 3.8-54
Opener
Carbamazepine 3.8-54 Sodium Channel Blocker

Sodium Channel Blocker &
GABA-A Receptor Modulator

Cenobamate 3.8-54

Lamotrigine 3.8-54 Sodium Channel Blocker

Data presented as a range from a comparative study. Individual study results may vary.

Table 2: Efficacy in the Pentylenetetrazole (PTZ)-Induced
Seizure Model in Mice

Compound ED50 (mgl/kg)
Azetukalner (XEN1101) 6.1
Ezogabine (Retigabine) >50

Note: Ezogabine, a first-generation Kv7 channel opener, is included for historical context and to
highlight the improved potency of Azetukalner.

Preclinical evidence also suggests that Azetukalner is effective in combination with other
ASMs, including levetiracetam, lacosamide, cenobamate, phenytoin, and valproic acid,
demonstrating robust efficacy and good tolerability in animal models.[1]

Signaling Pathway and Experimental Workflow
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To provide a clearer understanding of Azetukalner's mechanism and the methodologies used
in its preclinical evaluation, the following diagrams illustrate the key signaling pathway and
experimental workflows.
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Azetukalner's mechanism of action on neuronal excitability.
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Workflow for preclinical seizure models.
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Experimental Protocols

The following are detailed methodologies for the key preclinical seizure models cited in this
guide.

Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model to identify compounds with activity against
generalized tonic-clonic seizures.

Apparatus:

A rodent shocker capable of delivering a constant alternating current.

Corneal electrodes.

0.5% tetracaine hydrochloride solution for local anesthesia.

0.9% saline solution to ensure good electrical contact.

Procedure:

o Male CD-1 mice are used for the study.

e Animals are administered the test compound (e.g., Azetukalner) or vehicle via oral gavage.

o After a predetermined pretreatment time (typically 30-60 minutes), a drop of local anesthetic
is applied to the corneas, followed by a drop of saline.

o Corneal electrodes are placed on the eyes of the mouse.

e An electrical stimulus (e.g., 50 mA, 60 Hz) is delivered for a short duration (e.g., 0.2
seconds).

o The animal is immediately observed for the presence or absence of a tonic hindlimb
extension, characterized by the hindlimbs being outstretched 180 degrees to the plane of the
body axis.
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 Abolition of the hindlimb tonic extensor component of the seizure is considered the endpoint,
indicating protection by the test compound.

e The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is
calculated from the dose-response data.

Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice

The subcutaneous (s.c.) PTZ seizure test is a primary screening model for identifying
compounds effective against myoclonic and absence seizures.

Apparatus:

» Standard animal observation cages.

e Syringes and needles for subcutaneous injection.
Procedure:

e Male CF-1 or similar strains of mice are used.

e The test compound or vehicle is administered, typically via oral gavage or intraperitoneal
injection.

» Following the appropriate pretreatment interval, a convulsant dose of PTZ (e.g., 85 mg/kg) is
injected subcutaneously into a loose fold of skin on the back of the neck.

e Each animal is placed in an individual observation cage.

e The mice are observed for a period of 30 minutes for the occurrence of clonic seizures,
which are characterized by rhythmic muscle contractions of the forelimbs, hindlimbs, and/or
facial muscles lasting for at least 3-5 seconds.

e The absence of clonic seizures during the observation period is considered protection.

e The ED50, the dose that protects 50% of the animals from clonic seizures, is determined
from the dose-response data.
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Conclusion

The preclinical data strongly support the potent and broad-spectrum anti-seizure activity of
Azetukalner. Its performance in the MES and PTZ models, particularly its significantly higher
potency compared to the first-generation Kv7 opener, underscores its potential as a valuable
therapeutic option for a range of seizure types. The distinct mechanism of action as a selective
Kv7.2/7.3 potassium channel opener positions Azetukalner as a promising candidate for
further development and a potential new tool in the management of epilepsy. Further clinical
investigation is ongoing to confirm these preclinical findings in patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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